(4-Bromophenyl)(ethoxy)dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Bromophenyl)(ethoxy)dimethylsilane is an organosilicon compound with the molecular formula C10H15BrOSi. It is characterized by the presence of a bromophenyl group attached to a silicon atom, which is further bonded to an ethoxy group and two methyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)(ethoxy)dimethylsilane typically involves the reaction of 4-bromoacetophenone with ethoxy(dimethyl)silane in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an ethanol solvent at room temperature. The general reaction scheme is as follows :
4-Bromoacetophenone+Ethoxy(dimethyl)silaneNaBH4,EtOHthis compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger-scale production. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Bromophenyl)(ethoxy)dimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silanols, while substitution reactions can produce a variety of functionalized silanes .
Wissenschaftliche Forschungsanwendungen
(4-Bromophenyl)(ethoxy)dimethylsilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound can be used in the modification of biomolecules for imaging or therapeutic purposes.
Industry: It is used in the production of specialty polymers, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of (4-Bromophenyl)(ethoxy)dimethylsilane involves its interaction with various molecular targets and pathways. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms. These interactions enable the compound to act as a versatile building block in chemical synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Bromophenoxy)(tert-butyldimethylsilane): Similar structure but with a tert-butyl group instead of an ethoxy group.
(4-Bromophenyl)(methoxy)dimethylsilane: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness
(4-Bromophenyl)(ethoxy)dimethylsilane is unique due to the presence of the ethoxy group, which imparts different chemical reactivity and physical properties compared to its analogs. This makes it particularly useful in specific synthetic applications where the ethoxy group provides desired solubility or reactivity characteristics .
Eigenschaften
Molekularformel |
C10H15BrOSi |
---|---|
Molekulargewicht |
259.21 g/mol |
IUPAC-Name |
(4-bromophenyl)-ethoxy-dimethylsilane |
InChI |
InChI=1S/C10H15BrOSi/c1-4-12-13(2,3)10-7-5-9(11)6-8-10/h5-8H,4H2,1-3H3 |
InChI-Schlüssel |
PTTBSDSKEUZTKE-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](C)(C)C1=CC=C(C=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.